3,4-difluoro-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzamide
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Description
3,4-difluoro-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzamide is a useful research compound. Its molecular formula is C16H16F2N2OS and its molecular weight is 322.37. The purity is usually 95%.
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Scientific Research Applications
1. Photophysical and Photoelectron Properties
Research on similar compounds like pyridyl substituted benzamides indicates they possess significant luminescent properties in solutions and solid states. These compounds form nano-aggregates with enhanced emission in aqueous-DMF solution, showing mechanochromic properties and multi-stimuli response, useful in optical data applications (Srivastava et al., 2017).
2. Heterocyclic Synthesis Potential
Compounds like thiophenylhydrazonoacetates have been synthesized through reactions involving thiophene derivatives, suggesting potential uses in creating diverse heterocyclic structures (Mohareb et al., 2004).
3. Anticancer Drug Development
Similar benzamides have been explored as selective histone deacetylase (HDAC) inhibitors in cancer treatment, blocking cell proliferation and inducing apoptosis, indicating potential for anticancer drug development (Zhou et al., 2008).
4. Optical and Electrochemical Properties
Research into difluoro-aryl(heteroaryl)-pyridine-based boron heterocycles reveals their promising optical and electrochemical properties. These characteristics suggest their potential in the development of materials for optoelectronic applications (Bonacorso et al., 2018).
5. Novel Polymer Synthesis
Compounds involving pyridine and benzamide structures have been utilized in synthesizing new polyamide-imides, offering excellent thermal stability and solubility in various solvents. Such polymers have applications in advanced materials technology (Shockravi et al., 2009).
6. Potassium Channel Openers for Epilepsy Treatment
N-pyridyl benzamide derivatives have been identified as active agents in animal models of epilepsy and pain, indicating potential in developing treatments for neurological disorders (Amato et al., 2011).
Properties
IUPAC Name |
3,4-difluoro-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N2OS/c17-14-2-1-12(7-15(14)18)16(21)19-13-3-5-20(9-13)8-11-4-6-22-10-11/h1-2,4,6-7,10,13H,3,5,8-9H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFHCENUTJJEOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC(=C(C=C2)F)F)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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